molecular formula C14H8N2O B8126730 2-(Naphthalen-1-yl)oxazole-4-carbonitrile

2-(Naphthalen-1-yl)oxazole-4-carbonitrile

Cat. No. B8126730
M. Wt: 220.23 g/mol
InChI Key: QREIKJOKXXNGHX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H8N2O and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Study of Hydrogen Bonding and π-Stacking : It is useful for exploring hydrogen bonding and π-stacking in organic molecules due to its structural stability (Gündoğdu et al., 2011).

  • Synthesis of Heterocyclic Compounds : The compound serves as a precursor for synthesizing various heterocyclic structures like pyrazolonaphthyridine, pentaazacyclopenta[b]naphthalene, and heptaazacyclopen derivatives (Aly, 2006).

  • Production of Naphthopyrans and Naphthodipyrans : It is used in heterocyclic synthesis to generate naphthopyrans and naphthodipyrans (Elagamey et al., 1993).

  • Applications in Organic Synthesis : Its structural features and hydrogen bonding properties make it a candidate for various applications in organic synthesis (Gündoğdu et al., 2011).

  • Photopolymerization Processes : Derivatives of 1-Amino-4-methyl-naphthalene-2-carbonitrile are proposed as photosensitizers in photopolymerization, including cationic, free-radical, and thiol-ene photopolymerization, potentially useful in 3D printing applications (Hola et al., 2020).

  • Construction of Fused Polycyclic N-Heterocycles : This compound facilitates the construction of highly functionalized fused polycyclic N-heterocycles, such as 3H-naphtho[1,2-d]imidazoles, benzo[f]quinoxalines, and 3H-naphtho[1,2-d]imidazoles (Singh et al., 2016).

  • Pharmaceutical and Chemical Intermediate : Its improved synthetic route makes it an important intermediate in pharmaceutical and chemical industries (Yu, 2012).

  • Production of Rare Earth-Containing Polymers : The synthesized poly(2-(1-naphthalen-1-ylmethyl-1H-[1,2,3]triazol-4-yl)-ethyl methacrylate) has applications in the production of rare earth-containing polymers (Jin et al., 2008).

properties

IUPAC Name

2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-11-9-17-14(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREIKJOKXXNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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